molecular formula C21H14INO5 B10873041 1-(4-Nitrophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate

1-(4-Nitrophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate

Cat. No.: B10873041
M. Wt: 487.2 g/mol
InChI Key: DKKZFFNACKYBFD-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group, a phenylethyl group, and an iodobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate typically involves the esterification of 3-iodobenzoic acid with 1-(4-nitrophenyl)-2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane (DCM) for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of efficient catalysts and solvents can be applied to scale up the synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The iodobenzoate moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group in the nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Formation of 1-(4-aminophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate.

    Oxidation: Formation of carboxylic acids or ketones from the phenylethyl group.

Scientific Research Applications

1-(4-Nitrophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antibacterial or anticancer properties.

    Materials Science: Utilized in the preparation of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl and iodobenzoate moieties can facilitate binding to target proteins, while the phenylethyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl 3-iodobenzoate: Lacks the phenylethyl group, which may affect its reactivity and applications.

    1-(4-Nitrophenyl)-2-oxo-2-phenylethyl benzoate: Similar structure but without the iodine atom, leading to different reactivity in substitution reactions.

    1-(4-Aminophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate: Reduced form of the compound with an amino group instead of a nitro group.

Uniqueness

1-(4-Nitrophenyl)-2-oxo-2-phenylethyl 3-iodobenzoate is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and applications

Properties

Molecular Formula

C21H14INO5

Molecular Weight

487.2 g/mol

IUPAC Name

[1-(4-nitrophenyl)-2-oxo-2-phenylethyl] 3-iodobenzoate

InChI

InChI=1S/C21H14INO5/c22-17-8-4-7-16(13-17)21(25)28-20(19(24)14-5-2-1-3-6-14)15-9-11-18(12-10-15)23(26)27/h1-13,20H

InChI Key

DKKZFFNACKYBFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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